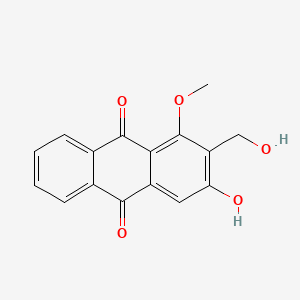

Damnacanthol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

477-83-8 |

|---|---|

Molecular Formula |

C16H12O5 |

Molecular Weight |

284.26 g/mol |

IUPAC Name |

3-hydroxy-2-(hydroxymethyl)-1-methoxyanthracene-9,10-dione |

InChI |

InChI=1S/C16H12O5/c1-21-16-11(7-17)12(18)6-10-13(16)15(20)9-5-3-2-4-8(9)14(10)19/h2-6,17-18H,7H2,1H3 |

InChI Key |

ASFZQCLAQPBWDN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=CC(=C1CO)O)C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Foundational & Exploratory

Damnacanthol: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Damnacanthol, a naturally occurring anthraquinone, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, and tyrosine kinase inhibitory properties. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its extraction and isolation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Natural Sources of this compound

This compound is predominantly found in various parts of plants belonging to the Rubiaceae family. The most notable and widely studied sources are:

-

Morinda citrifolia L. (Noni): This is the most significant and commercially viable source of this compound. It is primarily concentrated in the roots of the plant, although it has also been isolated from the fruit .[1][2][3][4][5] The concentration and yield of this compound can vary depending on the geographical location, age of the plant, and the specific part used for extraction.

-

Damnacanthus indicus C.F. Gaertn.: This plant, from which the compound derives its name, is another source of this compound. It is an evergreen shrub found in East Asia and has been used in traditional Chinese medicine.

-

Morinda elliptica : While less studied for this compound specifically, other bioactive anthraquinones have been isolated from this species, suggesting it as a potential source.

-

Hedyotis diffusa Willd.: Also known as Oldenlandia diffusa, this plant is used in traditional Chinese medicine and has been reported to contain this compound.

Extraction Methodologies

The extraction of this compound from its natural sources can be achieved through several methods, each with its own advantages in terms of yield, efficiency, and environmental impact.

Maceration

Maceration is a conventional and straightforward solid-liquid extraction technique. It involves soaking the plant material in a solvent for a specified period with occasional agitation.

Experimental Protocol:

-

Plant Material Preparation: The roots of Morinda citrifolia are collected, washed, air-dried, and ground into a fine powder.

-

Solvent Extraction: 3.0 kg of the powdered root bark is sequentially macerated three times with different solvents for 72 hours each. The typical solvent sequence, in order of increasing polarity, is hexane, chloroform, ethyl acetate, and methanol.[6]

-

Filtration and Concentration: After each maceration period, the mixture is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator to obtain the crude extract for each solvent.

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration due to the repeated washing of the plant material with fresh, distilled solvent.

Experimental Protocol:

-

Plant Material Preparation: Dried and powdered fruit of Morinda citrifolia is used.

-

Extraction: The powdered material is placed in a thimble made of porous paper and inserted into the main chamber of the Soxhlet extractor. The extractor is then fitted to a flask containing the extraction solvent (e.g., ethanol) and a condenser.[2] The solvent is heated to reflux. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble. Once the chamber is almost full, it is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask. This cycle is allowed to repeat for a prescribed time (e.g., 6-8 hours).

-

Concentration: After extraction, the solvent is evaporated from the flask to yield the crude extract.

Subcritical Water Extraction (SWE)

Subcritical water extraction is a green and efficient method that utilizes water at elevated temperatures (100-374°C) and pressures to extract compounds. By varying the temperature and pressure, the polarity of water can be modified to mimic organic solvents.

Experimental Protocol:

-

System Setup: The extraction is performed in a continuous flow system consisting of a high-pressure pump, a heating unit, an extraction vessel, a pressure regulator, and a collection vial.

-

Extraction Parameters: Dried and powdered roots of Morinda citrifolia are packed into the extraction vessel. Subcritical water is then pumped through the vessel at a constant pressure of 4 MPa and a flow rate of 1.6 to 4 ml/min. The temperature is varied between 150 and 220°C.[7][8]

-

Collection: The extract is cooled and collected for further analysis and purification. The highest yield of this compound has been reported at a temperature of 170°C.[7][8][9]

Isolation and Purification

Following extraction, the crude extracts, which are complex mixtures of various phytochemicals, require further purification to isolate this compound.

Column Chromatography

Column chromatography is a widely used technique for the separation of compounds from a mixture.

Experimental Protocol:

-

Column Packing: A glass column is packed with silica gel (e.g., mesh 70-230 for gravity chromatography or 230-400 for flash chromatography) as the stationary phase, using a slurry of the silica gel in a non-polar solvent like hexane.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

-

Elution: The column is eluted with a solvent system of increasing polarity. A common gradient elution for separating anthraquinones involves a mixture of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 19:1 hexane:ethyl acetate) and gradually increasing the proportion of ethyl acetate.[10] Another reported mobile phase for the isolation of this compound is a 50:50 mixture of dichloromethane and hexane.

-

Fraction Collection: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with pure this compound are then combined and the solvent is evaporated.

Preparative Thin Layer Chromatography (Prep TLC)

Preparative TLC is a useful technique for the purification of small quantities of compounds.

Experimental Protocol:

-

Plate Preparation: A thick layer of silica gel is coated on a glass plate.

-

Sample Application: The partially purified fraction containing this compound is dissolved in a minimal amount of a volatile solvent and applied as a narrow band near the bottom of the prep TLC plate.

-

Development: The plate is placed in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The mobile phase moves up the plate by capillary action, separating the components of the sample.

-

Visualization and Recovery: The separated bands are visualized under UV light. The band corresponding to this compound is scraped off the plate. The this compound is then extracted from the silica gel using a polar solvent like ethyl acetate or methanol. The solvent is then filtered and evaporated to yield the pure compound.[11]

Quantitative Data

The yield of this compound is highly dependent on the natural source, the extraction method, and the solvents used. The following tables summarize the available quantitative data.

Table 1: Yield of Crude Extracts from Morinda citrifolia Root by Maceration

| Solvent | Weight of Crude Extract (g) from 3.0 kg of Root |

| Methanol | 60 |

| Ethyl Acetate | 54 |

| Chloroform | 38 |

| Hexane | 31 |

Data sourced from a study on the maceration of 3.0 kg of M. citrifolia root.[6]

Table 2: Yield of Isolated this compound from Morinda citrifolia

| Extraction Method | Plant Part | Solvent(s) | Yield of Pure this compound | Reference |

| Maceration | Root | Hexane | 3 mg from 3.0 kg of root | [6] |

| Maceration | Root | Semi-polar solvents | 69.9 mg from 3.0 kg of root | |

| Subcritical Water Extraction | Root | Water | 0.722 mg/g of dried root (at 170°C) | [7][9] |

| Soxhlet Extraction | Fruit | Ethanol | Not explicitly quantified in the reviewed literature | [2] |

This compound and Cellular Signaling Pathways

This compound has been identified as a potent inhibitor of several key signaling pathways implicated in diseases such as cancer and inflammation. One of the well-characterized mechanisms is its inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

This compound has been shown to inhibit the NF-κB/RIP-2/caspase-1 signaling pathway by targeting and inhibiting the activity of p56lck tyrosine kinase.[12][13] This inhibition prevents the downstream activation of NF-κB, which in turn suppresses the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.

Visualizations

Experimental Workflow for this compound Isolation

This compound's Inhibition of the NF-κB Signaling Pathway

Conclusion

This guide has provided a comprehensive overview of the natural sources of this compound and detailed the primary methods for its extraction and purification. The quantitative data presented, along with the detailed experimental protocols, offer a solid foundation for researchers to embark on the isolation of this promising bioactive compound. Furthermore, the elucidation of its role in inhibiting the NF-κB signaling pathway underscores its therapeutic potential and provides a rationale for its continued investigation in drug discovery and development. The provided workflows and diagrams serve to visually summarize the key processes and mechanisms discussed.

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. goldncloudpublications.com [goldncloudpublications.com]

- 3. Damnacanthal, a Noni component, exhibits anti-tumorigenic activity in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pertanika.upm.edu.my [pertanika.upm.edu.my]

- 6. Frontiers | New insights into the Lck-NF-κB signaling pathway [frontiersin.org]

- 7. The Protein Tyrosine Kinase p56lck Is Required for Triggering NF-κB Activation upon Interaction of Human Immunodeficiency Virus Type 1 Envelope Glycoprotein gp120 with Cell Surface CD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Noni: Cancer (Damnacanthal) | Library Bionatus [nutramedix.ec]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Chromatography [chem.rochester.edu]

- 12. researchgate.net [researchgate.net]

- 13. Tyrosine kinase p56lck regulates cell motility and nuclear factor kappaB-mediated secretion of urokinase type plasminogen activator through tyrosine phosphorylation of IkappaBalpha following hypoxia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

Damnacanthol: A Technical Guide on its Chemical Structure and Properties

Damnacanthol is a naturally occurring anthraquinone found in plants of the Damnacanthus and Morinda genera. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, biological activities, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is an anthraquinone derivative with a hydroxymethyl and a methoxy group. Its systematic IUPAC name is 3-hydroxy-2-(hydroxymethyl)-1-methoxyanthracene-9,10-dione.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3-hydroxy-2-(hydroxymethyl)-1-methoxyanthracene-9,10-dione |

| Molecular Formula | C₁₆H₁₂O₅ |

| Molecular Weight | 284.26 g/mol |

| CAS Number | 477-83-8 |

| Canonical SMILES | COC1=C2C(=CC(=C1CO)O)C(=O)C3=CC=CC=C3C2=O |

Physicochemical and Spectroscopic Properties

This compound presents as a yellow, crystalline solid. A summary of its key physical and chemical properties is provided in Table 2, with spectroscopic data detailed in Table 3.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Yellow needle crystal | [1] |

| Melting Point | 156-158 °C | [1] |

| Solubility | Soluble in methanol | [1] |

Table 3: Spectroscopic Data for this compound

| Spectroscopy Type | Data | Source |

| UV-Vis (in EtOH) | λmax: 427, 282, 215 nm | [1] |

| Infrared (IR) | νmax (cm⁻¹): 3066, 2925, 1653, 1565, 1444, 1339, 1258 | [1] |

| Electron Ionization Mass Spectrometry (EI-MS) | m/z: 284 [M+], 269, 251, 237, 181, 152, 139, 76 | [1] |

| ¹³C NMR | A spectrum is available in the PubChem database. | |

| ¹H NMR | Detailed spectral data is not readily available in the cited literature. | [1] |

Biological Activity and Mechanism of Action

This compound has demonstrated notable biological activity, particularly in the context of cancer research. It has been shown to exert a cytostatic effect on T-lymphoblastic leukemia (CEM-SS) cells. The primary mechanism identified for this activity is the induction of cell cycle arrest at the G0/G1 phase.

Proposed Signaling Pathway for G0/G1 Cell Cycle Arrest

While the precise molecular targets of this compound are still under investigation, a plausible mechanism for the observed G0/G1 cell cycle arrest can be proposed based on the known roles of cell cycle regulatory proteins and the activities of structurally similar anthraquinones. The transition from the G1 to the S phase is a critical checkpoint controlled by cyclin-dependent kinases (CDKs), particularly CDK4/6 and CDK2, and their regulatory partners, the cyclins (e.g., Cyclin D and Cyclin E). The activity of these complexes is negatively regulated by CDK inhibitors (CKIs) such as p21 and p27. It is hypothesized that this compound may upregulate the expression of CKIs or downregulate the expression of G1 cyclins, leading to the inhibition of CDK activity. This prevents the phosphorylation of the retinoblastoma protein (pRb), which in its hypophosphorylated state, remains bound to the E2F transcription factor, thereby blocking the transcription of genes required for S-phase entry.

Experimental Protocols

Isolation and Characterization of this compound from Morinda citrifolia Roots

The following is a generalized protocol for the isolation and characterization of this compound, synthesized from various literature sources.

References

The Pharmacological Profile of Damnacanthal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Damnacanthal, a naturally occurring anthraquinone predominantly isolated from the roots of Morinda citrifolia (Noni), has emerged as a promising bioactive compound with a diverse pharmacological portfolio.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of damnacanthal, with a particular focus on its anti-inflammatory, anti-tumorigenic, and anti-angiogenic activities. We delve into the molecular mechanisms underpinning these effects, summarizing key signaling pathways, and present collated quantitative data from various in vitro and in vivo studies. Detailed experimental methodologies for pivotal assays are provided to facilitate reproducibility and further investigation. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

Damnacanthal (3-hydroxy-1-methoxy-9,10-dioxoanthracene-2-carbaldehyde) is a key phytochemical constituent of Morinda citrifolia, a plant with a long history of use in traditional medicine.[1][2] Scientific investigations have begun to elucidate the molecular basis for its therapeutic effects, revealing a compound with multi-faceted pharmacological actions.[2] This guide synthesizes the current understanding of damnacanthal's biological activities, offering a technical foundation for its potential development as a therapeutic agent.

Anti-inflammatory Activity

Damnacanthal has demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway.[3][4]

Mechanism of Action: Inhibition of NF-κB Pathway

In inflammatory conditions, the transcription factor NF-κB is a pivotal mediator, orchestrating the expression of pro-inflammatory genes. Damnacanthal has been shown to suppress the lipopolysaccharide (LPS)-induced activation of NF-κB.[3][4] This inhibitory action leads to the downregulation of several key inflammatory mediators, including:

-

Pro-inflammatory Cytokines: Damnacanthal suppresses the expression of various pro-inflammatory cytokines.[3]

-

Cyclooxygenase-2 (COX-2): By inhibiting NF-κB, damnacanthal reduces the expression of COX-2, an enzyme responsible for the synthesis of prostaglandins involved in inflammation and pain.[3]

-

Inducible Nitric Oxide Synthase (iNOS): The expression of iNOS, which produces nitric oxide, a key inflammatory molecule, is also downregulated by damnacanthal.[3]

In Vivo Evidence

Animal studies have corroborated the anti-inflammatory effects of damnacanthal. In models of paw and ear edema in rats and mice, administration of damnacanthal resulted in a significant suppression of the inflammatory response.[3][4]

Anti-tumorigenic Activity

A substantial body of research points to the potent anti-cancer properties of damnacanthal across a range of cancer cell types, including colorectal, breast, liver, and leukemia.[5][6][7][8][9] Its anti-tumorigenic effects are mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways.

Induction of Apoptosis

Damnacanthal has been shown to induce programmed cell death (apoptosis) in various cancer cell lines.[5][7][8]

-

Caspase Activation: In colorectal cancer cells, damnacanthal treatment leads to an increase in caspase activity, key executioner enzymes in the apoptotic cascade.[5] Similarly, in breast cancer cells, it stimulates the activation of caspase-7.[7]

-

NAG-1 Upregulation: Damnacanthal induces the expression of the pro-apoptotic protein Nonsteroidal Anti-inflammatory Drug-Activated Gene-1 (NAG-1), also known as GDF15.[5][10] This induction is mediated through the activation of the transcription factor C/EBPβ via the ERK kinase pathway.[5]

-

p53 and p21 Activation: In MCF-7 breast cancer cells, damnacanthal has been shown to increase the expression of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[7] This leads to cell cycle arrest and apoptosis.

Cell Cycle Arrest

Damnacanthal can halt the proliferation of cancer cells by inducing cell cycle arrest.[6][7]

-

G1 Phase Arrest: In MCF-7 breast cancer cells, damnacanthal treatment leads to an accumulation of cells in the G1 phase of the cell cycle.[7]

-

Downregulation of Cyclin D1: Damnacanthal has been observed to downregulate the expression of cyclin D1, a key protein involved in the G1 to S phase transition, in colorectal cancer cells.[6][11]

Inhibition of Oncogenic Signaling

Damnacanthal has been identified as an inhibitor of several key kinases and signaling pathways that are often dysregulated in cancer.

-

p56lck Tyrosine Kinase: Damnacanthal is a potent and selective inhibitor of the p56lck tyrosine kinase, which plays a role in T-cell signaling and has been implicated in leukemia.[12]

-

c-Met Kinase: It also inhibits the c-Met receptor tyrosine kinase, which is involved in cell proliferation, survival, and invasion in hepatocellular carcinoma cells.[8] Inhibition of c-Met by damnacanthal leads to a decrease in downstream Akt phosphorylation.[8]

-

Multi-kinase Inhibition: Damnacanthal has been described as a multi-kinase inhibitor, targeting several kinases involved in angiogenesis, including vascular endothelial growth factor receptor-2 (VEGFR-2) and focal adhesion kinase (FAK).[13][14]

-

LIM-kinase Inhibition: Damnacanthal is an effective inhibitor of LIM-kinase (LIMK1), which is involved in regulating actin dynamics and is crucial for cell migration and invasion.[15]

Quantitative Anti-proliferative Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[16][17][18][19] The IC50 values for damnacanthal against various cancer cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Duration (h) | Reference |

| HCT-116 | Colorectal Carcinoma | 29.38 ± 3.31 | 24 | [6] |

| HCT-116 | Colorectal Carcinoma | 21.02 ± 2.21 | 48 | [6] |

| HCT-116 | Colorectal Carcinoma | 19.14 ± 0.71 | 72 | [6] |

| SW480 | Colorectal Carcinoma | >100 (at 4 days) | 96 | [5] |

| MCF-7 | Breast Cancer | 8.2 µg/ml (~27.7 µM) | 72 | [7] |

| MCF-7 | Breast Cancer | 3.80 ± 0.57 | - | [20] |

| K-562 | Chronic Myelogenous Leukemia | 5.50 ± 1.26 | - | [20] |

| Hep G2 | Hepatocellular Carcinoma | 4.2 ± 0.2 | - | [8] |

| CEM-SS | T-lymphoblastic Leukemia | 10 µg/mL (~33.8 µM) | - | [21] |

Table 1: In Vitro Cytotoxicity of Damnacanthal against Various Cancer Cell Lines.

Anti-angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Damnacanthal has been identified as a potent inhibitor of angiogenesis.[13][14]

Mechanism of Action

The anti-angiogenic effects of damnacanthal are attributed to its ability to inhibit multiple key steps in the angiogenic process:

-

Inhibition of Tubulogenesis: Damnacanthal disrupts the formation of tube-like structures by endothelial cells, a crucial step in vessel formation.[14]

-

Inhibition of Endothelial Cell Proliferation and Survival: It inhibits the growth and promotes the death of endothelial cells.[14]

-

Inhibition of Endothelial Cell Migration: The migration of endothelial cells, necessary for the extension of new blood vessels, is also impeded by damnacanthal.[14]

-

Inhibition of Extracellular Matrix Remodeling Enzymes: Damnacanthal can inhibit the activity of matrix metalloproteinases (MMPs), such as MMP-2, which are essential for the degradation of the extracellular matrix to allow for cell migration and vessel formation.[8][14]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on damnacanthal.

Cell Viability and Proliferation Assays

-

MTT Assay:

-

Seed cells in 96-well plates at a specified density and allow them to adhere overnight.

-

Treat the cells with various concentrations of damnacanthal or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).[6][7]

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[6]

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining:

-

Treat cells with damnacanthal for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[7]

-

-

Caspase Activity Assay:

-

Lyse the damnacanthal-treated and control cells.

-

Incubate the cell lysates with a specific caspase substrate (e.g., for caspase-3/7) that releases a fluorescent or colorimetric signal upon cleavage.[5]

-

Measure the signal using a fluorometer or spectrophotometer.

-

Quantify the caspase activity relative to a standard or the control group.

-

Western Blot Analysis

-

Prepare total protein lysates from damnacanthal-treated and control cells.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cyclin D1, p53, p21, cleaved caspases) overnight at 4°C.[6][7]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion

Damnacanthal exhibits a remarkable range of pharmacological activities, positioning it as a compelling candidate for further preclinical and clinical investigation. Its well-defined mechanisms of action, particularly its ability to modulate key signaling pathways involved in inflammation, cancer, and angiogenesis, provide a strong rationale for its therapeutic potential. The quantitative data presented in this guide underscore its potency, while the detailed experimental protocols offer a roadmap for future research endeavors. As our understanding of the intricate molecular targets of damnacanthal continues to expand, so too will the opportunities for its development into a novel therapeutic agent for a variety of human diseases.

References

- 1. Damnacanthal: a promising compound as a medicinal anthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Damnacanthal-induced anti-inflammation is associated with inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Damnacanthal, a Noni component, exhibits anti-tumorigenic activity in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acute oral toxicity of damnacanthal and its anticancer activity against colorectal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Damnacanthal, a noni anthraquinone, inhibits c-Met and is a potent antitumor compound against Hep G2 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. the-noni-anthraquinone-damnacanthal-is-a-multi-kinase-inhibitor-with-potent-anti-angiogenic-effects - Ask this paper | Bohrium [bohrium.com]

- 14. The noni anthraquinone damnacanthal is a multi-kinase inhibitor with potent anti-angiogenic effects [pubmed.ncbi.nlm.nih.gov]

- 15. Damnacanthal, an effective inhibitor of LIM-kinase, inhibits cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. IC50 and EC50 | Graphstats Technologies [graphstats.net]

- 17. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 18. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]

- 19. promegaconnections.com [promegaconnections.com]

- 20. Total Synthesis, Cytotoxic Effects of Damnacanthal, Nordamnacanthal and Related Anthraquinone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anticancer Potential of Damnacanthal and Nordamnacanthal from Morinda elliptica Roots on T-lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Damnacanthal: An In-depth Guide to its Early Research and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Damnacanthal, a naturally occurring anthraquinone, has emerged as a compound of significant interest in oncological research. First identified in the plant genus Damnacanthus, its primary contemporary sources are the roots of Morinda citrifolia (Noni) and Morinda elliptica. Early investigations into its biological activity revealed potent cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the foundational research on Damnacanthal, detailing its initial isolation, characterization, and the key experimental findings that established its anti-cancer potential. Particular focus is given to the elucidation of its mechanism of action, primarily centered on the induction of apoptosis and cell cycle arrest through the p53 signaling pathway. This document synthesizes quantitative data from seminal studies, presents detailed experimental protocols for its isolation and evaluation, and visualizes the core biological pathways and workflows as understood from this early research.

Early Discovery and Isolation

Damnacanthal was originally isolated from the plant Damnacanthus major.[1] While this marked its entry into the scientific literature, much of the subsequent and more detailed research has been conducted on Damnacanthal extracted from the roots of Morinda species, which are more abundant sources. The synthesis of Damnacanthal was first reported by Hirose in 1960, providing a crucial reference for its chemical structure and properties.[2]

Natural Sources

-

Primary Sources: Roots of Morinda citrifolia (Noni) and Morinda elliptica.[2][3]

-

Original Source: Damnacanthus major.[1]

Experimental Protocols

The following sections detail the methodologies employed in the early isolation, purification, and biological evaluation of Damnacanthal.

Isolation and Purification from Plant Material

Early methods for obtaining Damnacanthal relied on classical phytochemical extraction and purification techniques.

Protocol 1: Soxhlet Extraction [4][5]

-

Preparation: The roots of Morinda citrifolia are washed, dried, and ground into a fine powder.

-

Extraction: The powdered root material (approximately 100-200 g) is placed in a cellulose thimble and loaded into a Soxhlet apparatus.

-

Solvent: Ethanol is used as the extraction solvent.

-

Process: The solvent is heated to its boiling point, and the vapor is condensed, allowing the solvent to percolate through the plant material continuously for several hours (typically 6-8 hours). This process is repeated until the extraction is complete, indicated by the solvent in the siphon arm becoming colorless.

-

Concentration: The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Purification: The crude extract is subjected to column chromatography using silica gel (60-120 mesh) as the stationary phase. Elution is performed with a gradient of solvents, such as a mixture of ethanol and water, to separate the fractions.

-

Fraction Analysis: The collected fractions are analyzed by Thin-Layer Chromatography (TLC) to identify those containing Damnacanthal.

-

Final Product: Fractions containing pure Damnacanthal are combined and evaporated to yield the final crystalline compound.

Protocol 2: Maceration [6]

-

Preparation: Air-dried and ground roots of Morinda elliptica are used.

-

Extraction: The powdered material is soaked in methanol at room temperature for 72 hours, with occasional agitation.

-

Filtration and Concentration: The mixture is filtered, and the filtrate is concentrated using a rotary evaporator.

-

Purification: The resulting crude extract is purified using column chromatography followed by preparative TLC to isolate pure Damnacanthal.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was a fundamental method used to quantify the cytotoxic effects of Damnacanthal.[7][8]

-

Cell Seeding: Cancer cells (e.g., MUM-2B melanoma cells) are seeded into a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[7]

-

Compound Treatment: Cells are treated with various concentrations of Damnacanthal (e.g., 0, 1, 2.5, 5, 10, 20 µM) and incubated for specified durations (e.g., 12, 24, or 48 hours).[7]

-

MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.[7]

-

Incubation: The plate is incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]

-

Solubilization: The supernatant is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes.[7][8]

-

Absorbance Reading: The optical density (OD) is measured using a microplate reader at a wavelength of 490 nm.[7] Cell viability is calculated as a percentage relative to the untreated control cells.

Cell Cycle Analysis via Flow Cytometry

To determine the effect of Damnacanthal on the cell cycle, flow cytometry with propidium iodide (PI) staining was employed.[9][10]

-

Cell Treatment: Cells are treated with Damnacanthal at a specific concentration (e.g., its IC₅₀ value) for a set time period (e.g., 24 or 48 hours).

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and then fixed in cold 70% ethanol while vortexing gently. Cells are stored at 4°C for at least two hours.[11]

-

Staining: The fixed cells are washed again with PBS and then resuspended in a staining buffer containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).[10][11]

-

Incubation: The cells are incubated in the staining solution in the dark, typically for 30-40 minutes at 37°C.[12]

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of the PI-stained cells is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

Quantitative Data Summary

The cytotoxic efficacy of Damnacanthal has been quantified across various human cancer cell lines. The IC₅₀ value, representing the concentration required to inhibit 50% of cell growth, is a key metric.

| Cell Line | Cancer Type | IC₅₀ Value | Treatment Duration | Reference |

| MCF-7 | Breast Cancer | 8.2 µg/mL | 72 hours | [3] |

| MCF-7 | Breast Cancer | 3.80 ± 0.57 µM | Not Specified | [13] |

| CEM-SS | T-lymphoblastic Leukemia | 10 µg/mL | 72 hours | [2] |

| K-562 | Myelogenous Leukemia | 5.50 ± 1.26 µM | Not Specified | [13] |

| DLA | Dalton's Lymphoma Ascites | 50-75 µg/mL (estimated) | Not Specified | [5] |

| MUM-2B | Melanoma | Dose- and time-dependent inhibition observed at 0-20 µM | 12, 24, 48 hours | [7] |

Mechanism of Action: Signaling Pathways

Early research consistently pointed towards Damnacanthal's ability to induce programmed cell death (apoptosis) and halt the cell division cycle. The tumor suppressor protein p53 was identified as a central mediator of these effects.

The p53-Mediated Apoptotic Pathway

In response to cellular stress, such as that induced by Damnacanthal, the p53 protein is stabilized and activated.[14] Activated p53 functions as a transcription factor, upregulating the expression of pro-apoptotic genes. A critical target in this pathway is the gene CDKN1A, which codes for the protein p21.[14][15] The p21 protein, a cyclin-dependent kinase inhibitor, plays a crucial role in arresting the cell cycle, typically at the G1/S checkpoint, which prevents cells with damaged DNA from proliferating.[14] This cell cycle arrest provides time for DNA repair, but if the damage is too severe, p53 can trigger apoptosis.[14][16]

References

- 1. Total Synthesis, Cytotoxic Effects of Damnacanthal, Nordamnacanthal and Related Anthraquinone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Potential of Damnacanthal and Nordamnacanthal from Morinda elliptica Roots on T-lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. goldncloudpublications.com [goldncloudpublications.com]

- 6. Anticancer Potential of Damnacanthal and Nordamnacanthal from Morinda elliptica Roots on T-lymphoblastic Leukemia Cells [mdpi.com]

- 7. MTT cell viability assay [bio-protocol.org]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. wi.mit.edu [wi.mit.edu]

- 11. cancer.wisc.edu [cancer.wisc.edu]

- 12. revvity.com [revvity.com]

- 13. mdpi.com [mdpi.com]

- 14. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - SG [thermofisher.com]

The Mechanism of Action of Damnacanthol in Cancer Cells: A Technical Guide

Abstract Damnacanthal is a naturally occurring anthraquinone compound isolated from the roots of Morinda citrifolia (Noni).[1] Traditionally used in herbal medicine, Damnacanthal has emerged as a potent anti-cancer agent with demonstrated efficacy against a range of malignancies, including breast, colorectal, liver, and leukemia cell lines.[2][3] Its mechanism of action is multifaceted, targeting several critical signaling pathways to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis and angiogenesis. This technical guide provides an in-depth analysis of the molecular pathways modulated by Damnacanthal, summarizes key quantitative efficacy data, and details the experimental protocols used to elucidate its anti-neoplastic functions. The document is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Core Anticancer Mechanisms of Damnacanthol

Damnacanthal exerts its anticancer effects through three primary mechanisms: the induction of programmed cell death (apoptosis), the halting of the cell division cycle, and the inhibition of processes essential for tumor spread and growth.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating malignant cells. Damnacanthal activates this process through several distinct, cell-type-specific signaling cascades.

-

The p21/p53/Bax Pathway in Breast Cancer: In human breast cancer cells (MCF-7), Damnacanthal enhances the expression of the p21 protein.[1] This sustained activation of p21 leads to the transcriptional upregulation of the tumor suppressor p53.[1] Activated p53 subsequently increases the expression of the pro-apoptotic protein Bax, which in turn activates executioner caspases, such as caspase-7, culminating in apoptosis.[1]

-

The ERK/C/EBPβ/NAG-1 Pathway in Colorectal Cancer: In colorectal cancer cells (HCT-116), Damnacanthal activates the Extracellular signal-Regulated Kinase (ERK) pathway.[4] This leads to the enhanced expression of the transcription factor C/EBPβ, which directly binds to the promoter of the Nonsteroidal anti-inflammatory activated gene-1 (NAG-1) and activates its transcription.[4][5] The resulting increase in the pro-apoptotic NAG-1 protein leads to elevated caspase-3/7 activity and apoptosis.[4]

-

The c-Met/Akt Pathway in Hepatocellular Carcinoma: Damnacanthal has been shown to inhibit the phosphorylation of the c-Met receptor tyrosine kinase in Hep G2 hepatocellular carcinoma cells.[6] This inhibition prevents the activation of the downstream pro-survival protein Akt, a key regulator of cell survival and proliferation.[6][7] The suppression of the c-Met/Akt signaling axis contributes to the induction of apoptosis, evidenced by a significant increase in the sub-G1 cell population.[6]

Induction of Cell Cycle Arrest

By interfering with the cell cycle, Damnacanthal prevents cancer cells from proliferating uncontrollably.

-

G1/G0 Phase Arrest: In MCF-7 breast cancer cells, treatment with Damnacanthal leads to a significant accumulation of cells in the G1 phase of the cell cycle.[1] Similarly, in T-lymphoblastic leukemia (CEM-SS) cells, it causes a cytostatic effect by inducing arrest at the G0/G1 phase.[8][9] This arrest is correlated with a marked downregulation of cyclin D1, a key protein required for progression through the G1 phase.[2][10]

Inhibition of Metastasis and Angiogenesis

Damnacanthal also targets the broader tumor microenvironment and the ability of cancer cells to spread.

-

Anti-Metastatic Effects: The compound has been shown to inhibit the migration and invasive potential of cancer cells.[4][6] One mechanism contributing to this is the inhibition of matrix metalloproteinase-2 (MMP-2) secretion, an enzyme crucial for the degradation of the extracellular matrix during invasion.[7]

-

Anti-Angiogenic Effects: Damnacanthal is a potent multi-kinase inhibitor that targets several kinases involved in angiogenesis, the formation of new blood vessels that supply tumors.[11] Key targets include the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), c-Met, and Focal Adhesion Kinase (FAK), making it a strong inhibitor of angiogenesis.[11][12]

Quantitative Efficacy Data

The cytotoxic and growth-inhibitory effects of Damnacanthal have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 Value | Citation(s) |

| MCF-7 | Breast Adenocarcinoma | 8.2 µg/mL | [1] |

| 3.80 ± 0.57 µM | [13][14][15] | ||

| HCT-116 | Colorectal Carcinoma | 21.02 ± 2.21 µM (48h) | [10] |

| 0.74 ± 0.06 µM (72h) | [16][17] | ||

| Hep G2 | Hepatocellular Carcinoma | 4.2 ± 0.2 µM | [6] |

| HL-60 | Promyelocytic Leukemia | 21.1 ± 1.0 µM | [6] |

| HT-1080 | Fibrosarcoma | 15.8 ± 1.4 µM | [6] |

| K-562 | Chronic Myelogenous Leukemia | 5.50 ± 1.26 µM | [13][14][15] |

| CEM-SS | T-lymphoblastic Leukemia | 10 µg/mL | [9] |

| p56lck Kinase | Tyrosine Kinase | 46 nM (autophosphorylation) | [18] |

The effect of Damnacanthal on cell cycle progression is demonstrated by the shift in cell population distribution.

| Cell Cycle Phase | Control (MCF-7) | Damnacanthal (8.2 µg/mL, 72h) | Citation(s) |

| G1 | - | ~80% | [1] |

| S | - | ~5% | [1] |

| G2 | - | ~8% | [1] |

Key Signaling Pathways Visualized

The following diagrams illustrate the core signaling pathways modulated by Damnacanthal.

Experimental Methodologies

The mechanisms of Damnacanthal have been elucidated using a standard set of in vitro cell-based assays.

References

- 1. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. Damnacanthal, a Noni component, exhibits anti-tumorigenic activity in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Damnacanthal, a noni component, exhibits antitumorigenic activity in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Damnacanthal, a noni anthraquinone, inhibits c-Met and is a potent antitumor compound against Hep G2 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Anticancer Potential of Damnacanthal and Nordamnacanthal from Morinda elliptica Roots on T-lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acute oral toxicity of damnacanthal and its anticancer activity against colorectal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. the-noni-anthraquinone-damnacanthal-is-a-multi-kinase-inhibitor-with-potent-anti-angiogenic-effects - Ask this paper | Bohrium [bohrium.com]

- 12. The noni anthraquinone damnacanthal is a multi-kinase inhibitor with potent anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Total Synthesis, Cytotoxic Effects of Damnacanthal, Nordamnacanthal and Related Anthraquinone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Total synthesis, cytotoxic effects of damnacanthal, nordamnacanthal and related anthraquinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines | PLOS One [journals.plos.org]

- 17. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

The Inhibitory Action of Damnacanthol on p56lck Tyrosine Kinase: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Damnacanthol, a naturally occurring anthraquinone, has emerged as a potent and selective inhibitor of the p56lck (Lck) tyrosine kinase, a critical enzyme in T-cell signaling and activation. This technical guide synthesizes the current understanding of this compound's inhibitory effects on p56lck, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. The information provided herein is intended to support further research and development of this compound and its analogs as potential therapeutic agents targeting Lck-mediated pathologies.

Introduction to p56lck and this compound

The lymphocyte-specific protein tyrosine kinase (p56lck or Lck) is a member of the Src family of non-receptor tyrosine kinases predominantly expressed in T-lymphocytes and natural killer cells. It plays a pivotal role in the initial stages of T-cell receptor (TCR) signaling, leading to T-cell activation, proliferation, and differentiation. Dysregulation of Lck activity is implicated in various autoimmune diseases and certain cancers, making it an attractive target for therapeutic intervention.

Damnacanthal, an anthraquinone isolated from the roots of Morinda citrifolia (Noni), has been identified as a highly potent and selective inhibitor of p56lck tyrosine kinase activity.[1][2][3] Its ability to modulate Lck function underscores its potential as a lead compound for the development of novel immunomodulatory and anti-cancer drugs.

Quantitative Inhibition Data

The inhibitory potency of this compound against p56lck has been quantified through in vitro kinase assays. The following tables summarize the key inhibitory concentrations (IC50) and provide a comparison of its selectivity against other kinases.

Table 1: Inhibitory Potency of this compound against p56lck

| Assay Type | Substrate | IC50 Value | Reference |

| Autophosphorylation | p56lck | 17 nM | [1] |

| Exogenous Peptide Phosphorylation | Poly(Glu,Tyr) 4:1 | 620 nM | [1] |

Table 2: Selectivity Profile of this compound

| Kinase Family | Kinase | Selectivity (Fold-increase in IC50 vs. p56lck) | Reference |

| Src Family Kinases | p60src | 7-20 | [1] |

| p59fyn | 7-20 | [1] | |

| Receptor Tyrosine Kinases | Four unspecified | > 40 | [1] |

| Serine/Threonine Kinases | Protein Kinase A | > 100 | [1] |

| Protein Kinase C | > 100 | [1] |

Mechanism of Inhibition

Kinetic studies have elucidated the mechanism by which this compound inhibits p56lck. The data indicates a mixed non-competitive inhibition with respect to ATP and a competitive inhibition with respect to the peptide substrate.[1] This suggests that this compound binds to a site on the enzyme that is distinct from the ATP-binding pocket and overlaps with the substrate-binding domain.

Caption: Mechanism of this compound inhibition on p56lck.

Downstream Signaling Pathway Inhibition

This compound's inhibition of p56lck has been shown to suppress downstream signaling cascades, notably the NF-κB/RIP-2/caspase-1 pathway in mast cells.[4][5] This pathway is crucial for the expression of pro-inflammatory cytokines. By inhibiting the upstream kinase p56lck, this compound effectively blocks the activation of this pathway.

Caption: this compound inhibits the p56lck-mediated NF-κB pathway.

Experimental Protocols

In Vitro p56lck Kinase Assay

This protocol is a generalized procedure for determining the inhibitory effect of this compound on p56lck activity.

Materials:

-

Recombinant human p56lck enzyme

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[6]

-

ATP

-

Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

ADP-Glo™ Kinase Assay kit (or similar detection system)

-

Plate reader for luminescence detection

Procedure:

-

Enzyme and Inhibitor Preparation: Serially dilute this compound in kinase buffer to achieve a range of desired concentrations. Prepare a solution of p56lck in kinase buffer.

-

Reaction Initiation: To each well of a 96-well plate, add the p56lck enzyme solution and the this compound dilution (or DMSO for control). Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Substrate Addition: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for p56lck for IC50 determination.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 30-60 minutes).

-

Reaction Termination and Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[6]

-

Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for an in vitro p56lck kinase inhibition assay.

T-Cell Proliferation Assay

This assay assesses the effect of this compound on T-cell proliferation, a key downstream consequence of p56lck activation.

Materials:

-

Isolated primary T-cells or a T-cell line (e.g., Jurkat)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies, or Phytohemagglutinin (PHA))

-

This compound stock solution (in DMSO)

-

Proliferation dye (e.g., CFSE) or proliferation detection reagent (e.g., MTT or [3H]-thymidine)

-

96-well flat-bottom cell culture plates

-

Flow cytometer or plate reader

Procedure:

-

Cell Preparation: Isolate T-cells and, if using a proliferation dye, label the cells with CFSE according to the manufacturer's protocol.[7] Resuspend the cells in complete medium.

-

Plate Coating (if using antibodies): Coat the wells of a 96-well plate with anti-CD3 antibody.[8]

-

Cell Seeding and Treatment: Seed the T-cells into the wells. Add serial dilutions of this compound to the respective wells. For stimulated controls, add soluble anti-CD28 antibody (if using anti-CD3 for stimulation) or another mitogen.[8] Include unstimulated and vehicle-treated controls.

-

Incubation: Incubate the plate in a humidified 37°C, 5% CO2 incubator for 48-72 hours.

-

Proliferation Measurement:

-

CFSE: Harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry. Each cell division results in a halving of the fluorescence intensity.

-

MTT Assay: Add MTT reagent to the wells, incubate, and then solubilize the formazan crystals. Measure the absorbance, which correlates with the number of viable, proliferating cells.[9][10]

-

[3H]-Thymidine Incorporation: Pulse the cells with [3H]-thymidine for the final 18-24 hours of incubation. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the stimulated control and determine the IC50 value for this compound's anti-proliferative effect.

Limitations and Future Directions

While this compound is a potent inhibitor of p56lck in cell-free assays, it has been reported to exhibit poor activity in whole-cell assays, potentially due to nonspecific binding to membrane lipids.[1] This highlights the need for medicinal chemistry efforts to develop analogs with improved cell permeability and reduced off-target binding while retaining the potent and selective inhibition of p56lck. Future research should also focus on in vivo studies to evaluate the therapeutic potential of this compound derivatives in models of autoimmune disease and cancer.

Conclusion

This compound represents a significant lead compound for the development of p56lck inhibitors. Its high potency and selectivity, coupled with a well-defined mechanism of action, provide a strong foundation for further drug discovery and development efforts. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to explore the therapeutic potential of targeting p56lck with this compound and its future iterations.

References

- 1. Damnacanthal is a highly potent, selective inhibitor of p56lck tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Damnacanthal, a Noni component, exhibits anti-tumorigenic activity in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Damnacanthal: a promising compound as a medicinal anthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Damnacanthal inhibits the NF-κB/RIP-2/caspase-1 signal pathway by inhibiting p56lck tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. promega.com [promega.com]

- 7. mucosalimmunology.ch [mucosalimmunology.ch]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Anticancer Potential of Damnacanthal and Nordamnacanthal from Morinda elliptica Roots on T-lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of Damnacanthal and Nordamnacanthal on Proliferation, Apoptosis, and Migration of Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Quantification of Damnacanthol Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Damnacanthol, a naturally occurring anthraquinone primarily isolated from the roots of Morinda citrifolia (Noni), has garnered significant interest within the scientific community for its potential therapeutic properties, including anticancer activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and elucidation of its mechanism of action. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV detection. The methodologies described herein are based on established analytical principles for the analysis of anthraquinones and related natural products.

Introduction to this compound and its Quantification

This compound (3-hydroxy-1-methoxy-2-methylanthraquinone) is a bioactive compound that has been shown to exhibit a range of biological activities. Notably, it has been investigated for its potential as an anticancer agent, demonstrating the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1] The reliable quantification of this compound is a critical step in pre-clinical and clinical research. HPLC is a powerful and widely used technique for the separation, identification, and quantification of phytochemicals in complex mixtures.[2] This document outlines a robust HPLC-UV method adaptable for the determination of this compound.

Experimental Protocols

Sample Preparation

The following protocol describes a general procedure for the extraction of this compound from plant material, specifically Morinda citrifolia roots.

Materials:

-

Dried and powdered Morinda citrifolia root

-

Methanol (HPLC grade)

-

Ethanol (analytical grade)

-

Soxhlet apparatus

-

Rotary evaporator

-

Syringe filters (0.45 µm)

Protocol:

-

Accurately weigh approximately 10 g of dried, powdered Morinda citrifolia root material.

-

Place the powdered material in a cellulose thimble and insert it into the Soxhlet extractor.

-

Extract the sample with 200 mL of ethanol for 6-8 hours.

-

After extraction, concentrate the ethanolic extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Re-dissolve the dried extract in a known volume of HPLC-grade methanol (e.g., 10 mL) to create a stock solution.

-

For HPLC analysis, dilute the stock solution with the mobile phase to a concentration within the calibration curve range.

-

Filter the final diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Method for this compound Quantification

This section details the instrumental conditions for the HPLC analysis of this compound. These parameters are based on methods developed for similar anthraquinones and may require optimization for specific instrumentation and sample matrices.[3][4]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

| Parameter | Recommended Condition |

| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic elution with Methanol:Water (e.g., 80:20, v/v) with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm and 280 nm (monitor both for optimal sensitivity and specificity) |

| Injection Volume | 10 µL |

| Run Time | Approximately 15 minutes (adjust as needed based on chromatogram) |

Method Validation Parameters

Method validation is essential to ensure the reliability of the analytical data. The following parameters should be assessed according to the International Council for Harmonisation (ICH) guidelines.[5]

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by analyzing blank and spiked samples. | No interfering peaks at the retention time of this compound. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed from at least five concentrations. | Correlation coefficient (r²) ≥ 0.999 |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity. | To be determined based on the linearity study. |

| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments at three different concentration levels. | Recovery between 98% and 102% |

| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | RSD ≤ 5% for minor changes in mobile phase composition, flow rate, or column temperature. |

Quantitative Data Summary

The following table summarizes typical validation parameters that can be expected for a well-developed HPLC method for this compound, based on data from similar anthraquinone quantification studies.[6]

| Parameter | Expected Value/Range |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | ≥ 0.999 |

| LOD (µg/mL) | ~ 0.1 |

| LOQ (µg/mL) | ~ 0.3 |

| Accuracy (Recovery %) | 98 - 102% |

| Precision (RSD %) | < 2% |

Signaling Pathway and Experimental Workflow Diagrams

This compound's Putative Signaling Pathway in Cancer Cells

This compound has been reported to induce apoptosis in cancer cells through the modulation of several key signaling pathways. The diagram below illustrates a potential mechanism of action.

Caption: Putative signaling pathway of this compound-induced apoptosis.

Experimental Workflow for this compound Quantification

The following diagram outlines the logical steps involved in the quantification of this compound from a plant sample using HPLC.

References

- 1. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Damnacanthol in T-lymphoblastic Leukemia Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Damnacanthal, an anthraquinone compound isolated from the roots of plants such as Morinda citrifolia (Noni) and Morinda elliptica, has demonstrated significant anticancer properties across various cancer cell lines.[1][2][3] In the context of T-lymphoblastic leukemia, a particularly aggressive hematological malignancy, Damnacanthal presents as a promising therapeutic agent.[4][5] This document provides a comprehensive overview of the application of Damnacanthal in T-lymphoblastic leukemia cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Recent studies have highlighted Damnacanthal's ability to induce cell cycle arrest and apoptosis in T-lymphoblastic leukemia cells, specifically the CEM-SS cell line.[6][7] Its mechanism of action involves the induction of G0/G1 phase cell cycle arrest, distinguishing it from the structurally similar compound Nordamnacanthal, which primarily induces apoptosis.[6][7] These findings underscore the potential of Damnacanthal as a cytostatic agent in the treatment of T-lymphoblastic leukemia.

Data Presentation

Table 1: Cytotoxicity of Damnacanthal in T-lymphoblastic Leukemia Cell Lines

| Cell Line | Damnacanthal IC50 (µg/mL) | Treatment Duration | Reference |

| CEM-SS | 10 | 72 hours | [5] |

Table 2: Effect of Damnacanthal on CEM-SS Cell Viability

| Concentration (µg/mL) | 24 hours | 72 hours | Reference |

| 1 | 96% | Not specified | [5][6] |

| 3 | 88% | Not specified | [5][6] |

| 10 | Not specified | 50% | [5][6] |

| 30 | 50% | 9% | [5][6] |

Table 3: Apoptotic and Necrotic Effects of Damnacanthal on CEM-SS Cells

| Concentration (µg/mL) | Time Point | Effect | Reference |

| 10 | 24 hours | Increased apoptosis | [5][6] |

| 30 | 24 hours | Increased apoptosis | [5][6] |

| 10 | 72 hours | Highest percentage of necrotic cells | [5][6] |

| 30 | 72 hours | Highest percentage of necrotic cells | [5][6] |

Experimental Protocols

Cell Culture

The T-lymphoblastic leukemia cell line, CEM-SS, is a common model for in vitro studies.

-

Cell Line: CEM-SS (human T-lymphoblastic leukemia).

-

Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[8]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[8]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[5][6]

-

Cell Seeding: Seed CEM-SS cells in 96-well plates at an appropriate density.

-

Treatment: Treat cells with varying concentrations of Damnacanthal (e.g., 1, 3, 10, 30 µg/mL) for different time points (e.g., 24, 48, 72 hours).[5][6]

-

MTT Addition: Add MTT solution to each well and incubate for a specified period (e.g., 4 hours) to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: Calculate cell viability as a percentage of the untreated control. The IC50 value is determined as the concentration of Damnacanthal that causes a 50% reduction in cell viability.[5][6]

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Preparation: Treat CEM-SS cells with Damnacanthal (e.g., at its IC50 concentration) for a specified duration.

-

Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis and Necrosis Detection

Morphological changes associated with apoptosis and necrosis can be observed using microscopy techniques.[2][3]

-

Staining: Use stains such as Giemsa and Wright's staining to observe nuclear condensation and fragmentation, which are hallmarks of apoptosis.[2][3]

-

Microscopy:

-

Light Microscopy: To observe overall morphological changes.

-

Scanning Electron Microscopy (SEM): To visualize surface alterations like blebbing and the formation of apoptotic bodies.[2][3]

-

Transmission Electron Microscopy (TEM): To examine ultrastructural changes within the cell, including chromatin condensation and cytoplasmic compaction.[2][3]

-

Mandatory Visualizations

Signaling Pathway of Damnacanthal in T-lymphoblastic Leukemia Cells

Caption: Mechanism of Damnacanthal in CEM-SS cells.

Experimental Workflow for Assessing Damnacanthal's Effects

Caption: Workflow for evaluating Damnacanthal's effects.

Logical Relationship of Damnacanthal's Cellular Effects

Caption: Cellular effects of Damnacanthal treatment.

References

- 1. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Ultrastructural and Morphological Effects in T-Lymphoblastic Leukemia CEM-SS Cells Following Treatment with Nordamnacanthal and Damnacanthal from Roots of Morinda elliptica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Potential of Damnacanthal and Nordamnacanthal from Morinda elliptica Roots on T-lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer Potential of Damnacanthal and Nordamnacanthal from Morinda elliptica Roots on T-lymphoblastic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synergistic Drug Combinations with a CDK4/6 Inhibitor in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Damnacanthol as a c-Met Inhibitor in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Damnacanthol, a natural anthraquinone, as a c-Met inhibitor in cancer research. The following sections detail its inhibitory activity, effects on downstream signaling, and protocols for key in vitro experiments.

Introduction to this compound as a c-Met Inhibitor

Damnacanthal, a compound isolated from the noni plant (Morinda citrifolia), has been identified as a multi-kinase inhibitor with potent antitumor effects.[1][2] Notably, it directly targets the c-Met receptor tyrosine kinase, a key driver in various cancers, including hepatocellular carcinoma.[1][3] The HGF/c-Met signaling pathway is crucial for cell proliferation, survival, migration, and invasion, making it a prime target for cancer therapy.[1][4] Damnacanthal has been shown to inhibit c-Met phosphorylation both in vitro and in cell-based assays, leading to the suppression of downstream signaling pathways and the induction of apoptosis in cancer cells.[1]

Quantitative Data Summary

The inhibitory activity of this compound against c-Met and its effects on cancer cell lines have been quantified in several studies. The following tables summarize key quantitative data.

| Parameter | Value | Assay Type | Reference |

| IC50 for c-Met Inhibition | 5.1 ± 0.1 µM | In vitro radiometric assay | [1] |

Table 1: In vitro inhibitory activity of this compound against c-Met.

| Cell Line | Assay | Effect of Damnacanthal | Reference |

| Hep G2 (Human Hepatocellular Carcinoma) | Cell Growth | Inhibition of growth and clonogenic potential | [1] |

| Hep G2 | Apoptosis | Induction of apoptosis | [1] |

| Hep G2 | Akt Phosphorylation | Decreased p-Akt levels | [1] |

| Hep G2 | MMP-2 Secretion | Inhibition of MMP-2 secretion | [1] |

Table 2: Cellular effects of Damnacanthal on Hep G2 cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the c-Met signaling pathway and a general workflow for evaluating this compound's efficacy.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound as a c-Met inhibitor.

Protocol 1: Western Blot Analysis of c-Met and Akt Phosphorylation

This protocol details the procedure for analyzing the phosphorylation status of c-Met and its downstream effector Akt in Hep G2 cells treated with this compound.

Materials:

-

Hep G2 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Damnacanthal

-

Hepatocyte Growth Factor (HGF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-c-Met, anti-c-Met, anti-phospho-Akt, anti-Akt, anti-GAPDH

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed Hep G2 cells in 6-well plates and grow to 70-80% confluency.

-

Starve cells in serum-free medium for 24 hours.

-

Pre-treat cells with this compound (e.g., 50 µM) for 2 hours.

-

Stimulate cells with HGF (e.g., 50 ng/mL) for 15 minutes.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

-

Run the gel and transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Add the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Analyze band intensities using appropriate software and normalize to a loading control like GAPDH.

-

Protocol 2: Cell Growth and Clonogenic Assay

This protocol is for assessing the long-term effect of this compound on the proliferative capacity of cancer cells.

Materials:

-

Hep G2 cells

-

Complete growth medium

-

Damnacanthal

-

6-well plates

-

Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

-

Cell Seeding:

-

Trypsinize and count Hep G2 cells.

-

Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

-

Treatment:

-

Allow cells to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) in complete growth medium.

-

-

Incubation:

-

Incubate the plates for 10-14 days, replacing the medium with fresh medium containing this compound every 3-4 days.

-

-

Colony Staining and Counting:

-

After the incubation period, wash the wells twice with PBS.

-

Fix the colonies with 100% methanol for 15 minutes.

-

Stain the colonies with Crystal Violet solution for 15-30 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).

-

-

Analysis:

-

Calculate the plating efficiency and surviving fraction for each treatment condition.

-

Protocol 3: Apoptosis Assay by Flow Cytometry